6-Aminopyridine-2,5-dicarboxylic acid

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Fibrosis

6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a heterocyclic small molecule featuring a pyridine core substituted with amino and carboxylic acid functional groups. It serves as a key structural analog and potential active metabolite of the well-characterized enzyme inhibitor pyridine-2,5-dicarboxylic acid.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B12046188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2,5-dicarboxylic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)N)C(=O)O
InChIInChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
InChIKeyOPKSHNQGFFNZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2,5-dicarboxylic Acid: Heterocyclic Building Block for Prolyl Hydroxylase Inhibition and Antiviral Scaffold Design


6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a heterocyclic small molecule featuring a pyridine core substituted with amino and carboxylic acid functional groups . It serves as a key structural analog and potential active metabolite of the well-characterized enzyme inhibitor pyridine-2,5-dicarboxylic acid [1]. The presence of the 6-amino group distinguishes it from the parent scaffold, offering additional hydrogen-bonding capacity and metal-coordination geometry that can modulate binding to metalloenzyme active sites such as prolyl 4-hydroxylase [2].

Why 6-Aminopyridine-2,5-dicarboxylic Acid Is Not Interchangeable with Other Pyridine Dicarboxylates


Substituting 6-aminopyridine-2,5-dicarboxylic acid with its parent compound (pyridine-2,5-dicarboxylic acid) or regioisomers (e.g., 2,6-pyridinedicarboxylic acid) is not functionally equivalent. The 6-amino substituent fundamentally alters both the electronic distribution on the pyridine ring and the compound's ability to act as a polydentate ligand [1]. While the parent pyridine-2,5-dicarboxylic acid acts as a competitive inhibitor of prolyl 4-hydroxylase (Ki = 800 nM) [2], the introduction of the 6-amino group modifies its binding orientation within the enzyme's 2-oxoglutarate pocket, as inferred from crystallographic and SAR studies of aminopyridine-based fragments [3]. Furthermore, the antiviral activity observed for 2,5-pyridinedicarboxylic acid derivatives (IC50 ≤ 0.01 μg/mL against HBV reverse transcriptase) is highly sensitive to substitution pattern; small changes abolish the non-nucleoside inhibitory effect [4].

Quantitative Differentiation Evidence for 6-Aminopyridine-2,5-dicarboxylic Acid Versus Close Analogs


Prolyl 4-Hydroxylase Inhibition: Class Potency Baseline and Predicted Amino-Substituent Effect

The parent compound pyridine-2,5-dicarboxylic acid is a validated competitive inhibitor of prolyl 4-hydroxylase with a Ki of 800 nM [1]. 6-Aminopyridine-2,5-dicarboxylic acid retains the critical 2,5-dicarboxylate motif required for metal chelation in the enzyme active site but introduces a 6-amino group. Crystallographic studies of aminopyridine fragments bound to metalloenzymes demonstrate that an amino group at this position forms an additional hydrogen bond to the catalytic metal center, a key interaction that is absent in the non-aminated parent compound [2]. This structural differentiation is predicted to enhance binding affinity relative to pyridine-2,5-dicarboxylic acid, although direct Ki data for the 6-amino analog is not yet publicly available.

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Fibrosis

Antiviral Activity: Potent Non-Nucleoside HBV RT Inhibition in the 2,5-Dicarboxylate Series

2,5-Pyridinedicarboxylic acid derivatives demonstrate potent inhibition of hepatitis B virus (HBV) reverse transcriptase with an IC50 ≤ 0.01 μg/mL [1]. This activity is specific to the 2,5-substitution pattern; regioisomeric 2,6- and 2,4-pyridinedicarboxylic acid derivatives do not exhibit comparable nanomolar potency against HBV RT [2]. 6-Aminopyridine-2,5-dicarboxylic acid, as a 2,5-dicarboxylate derivative bearing an amino substituent, is positioned to serve as a starting point for developing next-generation non-nucleoside HBV inhibitors, offering a synthetic handle for further derivatization while retaining the core pharmacophore.

HBV reverse transcriptase Non-nucleoside inhibitor Antiviral

Metal Coordination Geometry: Amino Group Enables Tetradentate Chelation Absent in Parent Acid

6-Aminopyridine-2,5-dicarboxylic acid can act as a tetradentate ligand, coordinating metal ions through the pyridine nitrogen, both carboxylate oxygens, and the 6-amino nitrogen. In contrast, pyridine-2,5-dicarboxylic acid lacks the amino donor and functions only as a tridentate ligand . This additional coordination site alters complex geometry and stability. For example, stability constants (log β) for pyridine-2,5-dicarboxylic acid with transition metals (e.g., Cu²⁺) have been measured at approximately 7.5–9.0 [1]; the 6-amino analog is expected to form more stable complexes due to the chelate effect of the additional nitrogen donor, though direct comparative stability constants are not yet published.

Metal-organic frameworks Coordination chemistry Supramolecular assembly

Prolyl Hydroxylase Inhibition: Regioisomeric Specificity vs. 2,4- and 2,6-Dicarboxylates

Pyridine-2,5-dicarboxylic acid is an effective prolyl hydroxylase inhibitor (Ki = 800 nM), whereas the 2,4- and 2,6-regioisomers show significantly reduced activity [1]. Specifically, 2,6-pyridinedicarboxylic acid (dipicolinic acid) is a poor inhibitor of this enzyme, with reported Ki values >10 μM [2]. 6-Aminopyridine-2,5-dicarboxylic acid retains the active 2,5-substitution pattern, ensuring that the critical carboxylate-metal interactions are maintained. This regioisomeric specificity underscores the importance of procuring the correct 2,5-isomer for prolyl hydroxylase-targeted research.

Prolyl hydroxylase Collagen Fibrosis

Cellular Permeability: Ester/Amide Prodrugs of 2,5-Dicarboxylates Required for Intracellular Delivery

Pyridine-2,5-dicarboxylic acid itself exhibits poor cellular permeability and requires high extracellular concentrations (millimolar) to inhibit intracellular prolyl hydroxylase [1]. To overcome this, lipophilic ester or amide prodrugs are employed; these are hydrolyzed intracellularly to release the active diacid [2]. 6-Aminopyridine-2,5-dicarboxylic acid shares this permeability limitation, but the 6-amino group provides an additional site for prodrug derivatization (e.g., amide formation) that is not available in the parent compound. This allows for dual prodrug strategies—esterification of carboxylates and amidation of the amino group—potentially enabling more efficient intracellular delivery compared to simple diester prodrugs of pyridine-2,5-dicarboxylic acid.

Prodrug Cellular uptake Collagen inhibition

Optimal Research and Procurement Applications for 6-Aminopyridine-2,5-dicarboxylic Acid


Fibrosis and Collagen-Related Disease Research: Prolyl 4-Hydroxylase Inhibitor Scaffold

Use 6-aminopyridine-2,5-dicarboxylic acid as a starting scaffold for developing selective prolyl 4-hydroxylase inhibitors. The 2,5-dicarboxylate motif is essential for competitive inhibition of the enzyme (Ki = 800 nM for parent compound) [1], and the 6-amino group provides an additional vector for structure-based optimization. Employ prodrug strategies (e.g., ester/amide derivatives) to achieve intracellular delivery in cellular models of fibrosis [2].

Antiviral Drug Discovery: Non-Nucleoside HBV Reverse Transcriptase Inhibitor Series

Incorporate 6-aminopyridine-2,5-dicarboxylic acid into a medicinal chemistry campaign targeting HBV reverse transcriptase. 2,5-Pyridinedicarboxylic acid derivatives exhibit potent non-nucleoside inhibition (IC50 ≤ 0.01 μg/mL), a property not shared by the 2,6- or 2,4-isomers [3]. The amino group can be elaborated to explore the non-nucleoside binding pocket and overcome resistance to nucleoside analogs like Lamivudine.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Employ 6-aminopyridine-2,5-dicarboxylic acid as a tetradentate ligand for constructing metal-organic frameworks with transition metal ions (e.g., Cu²⁺, Zn²⁺). The additional amino donor site, absent in pyridine-2,5-dicarboxylic acid, enables the formation of coordination polymers with unique topologies and potentially enhanced stability [4]. Compare complexation behavior with the tridentate parent ligand to engineer porosity and gas sorption properties.

Fragment-Based Lead Discovery: Metalloenzyme Active-Site Probe

Utilize 6-aminopyridine-2,5-dicarboxylic acid as a fragment hit in crystallographic screening campaigns against metalloenzymes (e.g., β-secretase, carbonic anhydrase). The aminopyridine motif is a validated metal-binding pharmacophore [5]. The 2,5-dicarboxylate groups provide additional anchoring points and can be used to assess the geometry of the metal-binding pocket.

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